2-(Aminomethyl)-6-methylnaphthalene
Description
2-(Aminomethyl)-6-methylnaphthalene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a naphthalene backbone substituted with a methyl group at the 6-position and an aminomethyl group (-CH2NH2) at the 2-position. This structure confers unique physicochemical properties, such as increased polarity compared to unsubstituted naphthalene, due to the presence of the primary amine group.
Properties
Molecular Formula |
C12H13N |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
(6-methylnaphthalen-2-yl)methanamine |
InChI |
InChI=1S/C12H13N/c1-9-2-4-12-7-10(8-13)3-5-11(12)6-9/h2-7H,8,13H2,1H3 |
InChI Key |
YYAXDKZFYWVKHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-6-methylnaphthalene can be achieved through several methods. One common approach involves the alkylation of 6-methylnaphthalene with formaldehyde and ammonia or an amine under acidic conditions. This reaction typically proceeds via a Mannich reaction mechanism, where the formaldehyde and ammonia form an iminium ion intermediate that subsequently reacts with the naphthalene ring.
Another method involves the reduction of 2-(Nitromethyl)-6-methylnaphthalene using hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon. This reduction process converts the nitro group to an amino group, yielding the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-(Aminomethyl)-6-methylnaphthalene may involve large-scale Mannich reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-6-methylnaphthalene undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst is frequently used.
Substitution: Halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are typical reagents for substitution reactions.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated, nitrated, and sulfonated naphthalene derivatives.
Scientific Research Applications
Scientific Research Applications
-
Synthesis of Complex Molecules
2-(Aminomethyl)-6-methylnaphthalene serves as a building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to undergo electrophilic substitution reactions makes it useful for creating derivatives with enhanced biological activity. -
Biological Studies
Research has indicated that naphthalene derivatives can exhibit cytotoxic properties, making them candidates for anticancer agents. For example, studies on naphthylcombretastatins have shown that modifications to the naphthalene structure can lead to compounds with significant antitumor activity through mechanisms such as tubulin polymerization inhibition . -
Material Science
The compound can be used in the development of high-performance polymers. Its derivatives are being explored for their potential in producing polyesters with superior thermal and mechanical properties compared to conventional materials like polyethylene terephthalate (PET) .
Data Table: Applications Overview
Case Studies
-
Naphthylcombretastatins
A study investigated new naphthalene analogues of combretastatin A-4, revealing that modifications to the naphthalene structure could enhance cytotoxicity against cancer cells. The study demonstrated that 2-(Aminomethyl)-6-methylnaphthalene could potentially serve as a precursor for synthesizing more potent analogues . -
Polymer Development
Research focused on the synthesis of poly(ethylene-2,6-naphthalenedicarboxylate) highlighted the role of 2-(Aminomethyl)-6-methylnaphthalene in producing high-performance polymers with improved thermal stability and strength compared to traditional polyethylene products . -
Dye Synthesis
The hydrogenation of 2-(Aminomethyl)-6-methylnaphthalene has been explored in dye production, where it acts as a precursor for various dye compounds used in textiles and other industries .
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-6-methylnaphthalene depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to desired biological effects.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features and Properties
| Compound | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| 2-(Aminomethyl)-6-methylnaphthalene | 2-(Aminomethyl), 6-methyl | C12H13N | 171.24 | Primary amine, methyl |
| 2-Methylnaphthalene | 2-Methyl | C11H10 | 142.20 | Methyl |
| 6-Methoxy-2-acetonaphthone | 6-Methoxy, 2-acetyl | C13H12O2 | 200.23 | Methoxy, ketone |
| 6-Amino-N-methylnaphthalene-2-sulfonamide | 6-Amino, 2-sulfonamide (N-methyl) | C11H12N2O2S | 248.29 | Sulfonamide, secondary amine |
| Methyl 6-Amino-2-naphthoate | 6-Amino, 2-carboxylate (methyl ester) | C12H11NO2 | 201.23 | Ester, primary amine |
Key Observations :
- Polarity: The aminomethyl group in 2-(Aminomethyl)-6-methylnaphthalene increases polarity compared to 2-methylnaphthalene, enhancing solubility in polar solvents. This contrasts with 6-methoxy-2-acetonaphthone, where the ketone and methoxy groups dominate polarity .
- Reactivity: The primary amine group enables nucleophilic reactions (e.g., acylation, Schiff base formation), distinguishing it from inert methylated analogs like 2-methylnaphthalene. Sulfonamide-containing analogs (e.g., 6-Amino-N-methylnaphthalene-2-sulfonamide) exhibit distinct reactivity due to sulfonyl groups .
Table 2: Comparative Toxicity Data
Key Observations :
- Methylated Analogs : 2-Methylnaphthalene shows lower acute toxicity but is associated with respiratory effects in prolonged exposure, typical of PAHs .
Biological Activity
2-(Aminomethyl)-6-methylnaphthalene, a derivative of naphthalene, has garnered attention in various fields of biological research due to its potential therapeutic applications and toxicological implications. This article delves into the biological activity of this compound, focusing on its metabolic pathways, toxicity, and potential therapeutic uses.
Chemical Structure and Properties
2-(Aminomethyl)-6-methylnaphthalene is characterized by the presence of an amino group and a methyl group attached to a naphthalene ring. Its chemical structure can be represented as follows:
Metabolism and Toxicity
Research indicates that compounds related to naphthalene, including 2-(aminomethyl)-6-methylnaphthalene, undergo significant metabolic transformations in biological systems. The metabolism typically involves cytochrome P450 enzymes that facilitate the oxidation of the methyl group, leading to various hydroxymethyl-naphthalenes as metabolites .
Anticancer Potential
Recent investigations into naphthalene derivatives have highlighted their anticancer properties. For example, certain naphthalene derivatives have been tested against various cancer cell lines, showing moderate to high antiproliferative activity . The mechanism is believed to involve the inhibition of tubulin polymerization, which is crucial for cancer cell division.
Enzymatic Activity
The enzymatic degradation pathways of related compounds suggest that 2-(aminomethyl)-6-methylnaphthalene could be activated through similar mechanisms. For instance, anaerobic degradation studies on 2-methylnaphthalene revealed that it is metabolized by sulfate-reducing bacteria through fumarate addition to the methyl group . This pathway could provide insights into the environmental persistence and biodegradability of related compounds.
Case Studies
Several case studies have explored the biological effects of methylnaphthalenes:
- Lung Toxicity in Mice : A study demonstrated that exposure to 2-methylnaphthalene led to significant lung lesions in mice. The severity was comparable to that observed with naphthalene exposure but less than that seen with 1-nitronaphthalene .
- Antiproliferative Activity : In vitro studies have shown that derivatives of naphthalene can inhibit the proliferation of cancer cell lines such as MCF-7 and HeLa, suggesting potential for development into anticancer agents .
Data Tables
| Compound | Biological Activity | Toxicity Level |
|---|---|---|
| 2-(Aminomethyl)-6-methylnaphthalene | Potential anticancer activity against cell lines | Similar toxicity profile as methylnaphthalenes |
| 2-Methylnaphthalene | Lung toxicity; necrosis of bronchiolar cells | High (426 mg/kg exposure) |
| 1-Methylnaphthalene | Mild lung toxicity; lower than 2-methylnaphthalene | Moderate |
Q & A
Q. What gaps exist in understanding the compound’s effects on gene expression networks?
- Methodological Answer : Prioritize single-cell RNA sequencing (scRNA-seq) in target tissues (e.g., olfactory epithelium) to identify cell-type-specific responses. Integrate with chromatin accessibility assays (ATAC-seq) to map regulatory element activation. Validate findings using CRISPR-Cas9 knockouts of candidate genes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
